Phosphorylcolamine magnesium

Description

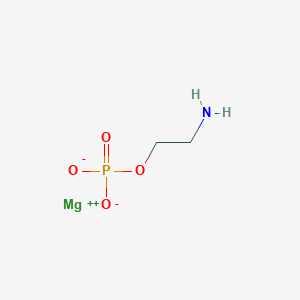

Structure

3D Structure of Parent

Properties

CAS No. |

34851-96-2 |

|---|---|

Molecular Formula |

C2H6MgNO4P |

Molecular Weight |

163.35 g/mol |

IUPAC Name |

magnesium;2-aminoethyl phosphate |

InChI |

InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |

InChI Key |

DIRBYEBJSXDZOC-UHFFFAOYSA-L |

Canonical SMILES |

C(COP(=O)([O-])[O-])N.[Mg+2] |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections

Core Metabolic Roles of Phosphorylcolamine Magnesium

The metabolic significance of phosphorylcolamine is intrinsically linked to the presence of magnesium, which enables the enzymes that act upon it to function optimally. This section explores the integral roles of magnesium in the enzymatic reactions involving phosphorylcolamine and the function of phosphorylcolamine as a precursor in vital biosynthetic processes.

Magnesium plays a crucial role as a cofactor in the enzymatic reactions involving phosphorylcolamine, primarily by coordinating with phosphate (B84403) groups of substrates, thereby facilitating nucleophilic attack and stabilizing transition states. Its involvement is particularly well-documented in the initial and final steps of the Kennedy pathway.

Choline (B1196258) Kinase: The synthesis of phosphorylcolamine from choline is catalyzed by choline kinase, an enzyme that requires magnesium for its activity. The true substrate for this reaction is not ATP alone, but rather a MgATP complex. wikipedia.org Kinetic studies of choline kinase from rat striata have elucidated a mechanism where MgATP binds to the enzyme, followed by the random binding of choline. nih.gov The magnesium ion is essential for neutralizing the negative charges on the phosphate groups of ATP, which allows for the efficient transfer of the gamma-phosphate to choline. The reaction is as follows:

ATP + Choline ⇌ ADP + O-Phosphocholine wikipedia.org

The requirement of magnesium as a cofactor for choline kinase is a fundamental aspect of its catalytic mechanism.

Cholinephosphotransferase: In the final step of the Kennedy pathway for phosphatidylcholine synthesis, cholinephosphotransferase catalyzes the transfer of the phosphorylcolamine moiety from cytidine (B196190) diphosphate-choline (CDP-choline) to diacylglycerol (DAG). This reaction is also dependent on the presence of magnesium ions. nih.gov Cryo-electron microscopy structures of a eukaryotic cholinephosphotransferase-1 have revealed the coordination of two magnesium ions in the active site. These magnesium ions are coordinated by aspartate residues and interact with the phosphate groups of CDP-choline, positioning it for the reaction with DAG. nih.gov The enzyme is active in the presence of either Mg2+ or Mn2+, but not Ca2+ or Zn2+. nih.gov

| Enzyme | Reaction | Role of Magnesium | Key Findings |

|---|---|---|---|

| Choline Kinase | Choline + ATP → Phosphorylcolamine + ADP | Essential cofactor; forms a complex with ATP (MgATP) which is the actual substrate. wikipedia.org | Kinetic studies show a terreactant mechanism with random binding of MgATP and choline. nih.gov |

| CTP:Phosphocholine (B91661) Cytidylyltransferase | Phosphorylcolamine + CTP → CDP-Choline + PPi | While not directly complexing with phosphorylcolamine, magnesium is crucial for the overall pathway's progression. | This is the rate-limiting step in phosphatidylcholine biosynthesis. caldic.com |

| Cholinephosphotransferase | CDP-Choline + Diacylglycerol → Phosphatidylcholine + CMP | Essential cofactor; two Mg2+ ions are coordinated in the active site to facilitate the transfer of phosphorylcolamine. nih.gov | Structural studies reveal the coordination of Mg2+ by aspartate residues, which is critical for catalysis. nih.gov |

Phosphorylcolamine serves as a direct precursor for the synthesis of two major classes of phospholipids (B1166683): phosphatidylcholines and sphingomyelins. It also plays a role in the synthesis of the neurotransmitter acetylcholine (B1216132).

Phosphatidylcholine Synthesis: As a key intermediate in the Kennedy pathway, phosphorylcolamine is activated to CDP-choline, which then serves as the donor of the phosphorylcolamine headgroup for the synthesis of phosphatidylcholine. nih.gov

Sphingomyelin (B164518) Synthesis: The synthesis of sphingomyelin, another crucial component of cell membranes, particularly in the myelin sheath of nerve cells, also utilizes phosphorylcolamine, albeit indirectly. The phosphocholine head group is transferred from phosphatidylcholine to ceramide. nih.govnih.gov Therefore, the robust synthesis of phosphatidylcholine from phosphorylcolamine is essential for providing the substrate for sphingomyelin synthesis.

Acetylcholine Synthesis: While the primary route for acetylcholine synthesis utilizes choline directly, there is evidence that choline derived from the degradation of phosphatidylcholine can also serve as a precursor. researchgate.netnih.gov This implies an indirect role for phosphorylcolamine, as it is a necessary building block for the phosphatidylcholine that can be later catabolized to provide choline for neurotransmitter synthesis. Magnesium is also a cofactor for choline acetyltransferase, the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. nih.gov

Integration within Phospholipid Metabolism

Phosphorylcolamine metabolism is intricately woven into the broader network of phospholipid synthesis and remodeling. Its position as a central intermediate ensures a dynamic interplay with various branches of lipid metabolism.

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine in eukaryotic cells. nih.gov This pathway consists of three key enzymatic steps:

Phosphorylation of Choline: Choline is phosphorylated by choline kinase to form phosphorylcolamine. This reaction requires MgATP as a substrate. wikipedia.org

Activation of Phosphorylcolamine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphorylcolamine with CTP to produce CDP-choline and pyrophosphate. This is the rate-limiting step of the pathway. caldic.com

Formation of Phosphatidylcholine: Cholinephosphotransferase transfers the phosphorylcolamine moiety from CDP-choline to diacylglycerol (DAG) to yield phosphatidylcholine. This step is magnesium-dependent. nih.gov

A parallel branch of the Kennedy pathway utilizes ethanolamine (B43304) to synthesize phosphatidylethanolamine (B1630911), with phosphoethanolamine being the analogous intermediate to phosphorylcolamine.

Cephalins, more formally known as phosphatidylethanolamines (PE), are another major class of glycerophospholipids. The metabolism of PE is closely linked to that of phosphatidylcholine (PC). In some organisms and tissues, PC can be synthesized by the methylation of PE. nih.gov Conversely, PC can be a precursor for other phospholipids, including phosphatidylserine (B164497) (PS) through a base-exchange reaction. nih.gov The availability of phosphorylcolamine directly influences the pool of PC, which in turn can affect the metabolic flux towards or from other phospholipids like PE and PS.

Glycerophospholipid biosynthesis is a complex network of interconnected pathways. Phosphatidic acid serves as a common precursor for the synthesis of both diacylglycerol (DAG) and cytidine diphosphate-diacylglycerol (CDP-DAG). DAG is a substrate for the synthesis of phosphatidylcholine and phosphatidylethanolamine via the Kennedy pathway, where phosphorylcolamine is a key intermediate. CDP-DAG, on the other hand, is a precursor for phosphatidylinositol, phosphatidylglycerol, and cardiolipin.

The regulation of the enzymes in the Kennedy pathway, such as CTP:phosphocholine cytidylyltransferase, is sensitive to the lipid composition of the membranes. This creates a feedback mechanism where the levels of different glycerophospholipids can influence the rate of phosphatidylcholine synthesis, and thus the utilization of phosphorylcolamine. This cross-talk ensures a balanced production of the various phospholipids required for membrane integrity and function.

| Metabolic Pathway | Role of Phosphorylcolamine | Interconnection |

|---|---|---|

| Kennedy Pathway | Central intermediate for phosphatidylcholine synthesis. | Directly converted to CDP-choline, the donor of the phosphocholine headgroup. |

| Cephalin (Phosphatidylethanolamine) Metabolism | Indirectly related through the interconversion of phosphatidylcholine and phosphatidylethanolamine. | The pool of phosphatidylcholine, derived from phosphorylcolamine, can be a source for other phospholipids. nih.gov |

| Glycerophospholipid Biosynthesis | A key component in the branch leading from phosphatidic acid and diacylglycerol to phosphatidylcholine. | The availability of diacylglycerol and the regulation of the Kennedy pathway enzymes link phosphorylcolamine metabolism to the broader network of glycerophospholipid synthesis. |

The significance of this compound in cellular biology is rooted in the individual and synergistic roles of magnesium and the phosphoethanolamine moiety. Their interactions are fundamental to energy transfer and the maintenance of cellular equilibrium.

Magnesium and Phosphate Interplay in Cellular Energetics

Magnesium and phosphate are central to the management of cellular energy, primarily through their interactions with adenosine (B11128) triphosphate (ATP), the cell's main energy currency. wikipedia.org

Modulation of ATP-Dependent Processes Magnesium is essential for a vast number of physiological processes, including those that are ATP-dependent. nih.gov The biologically active form of ATP is typically a complex with magnesium (MgATP). researchgate.netmdpi.com It is estimated that under typical cytosolic conditions, over 85% of total ATP exists as MgATP. researchgate.netmdpi.com This chelation is crucial because the Mg²⁺ ion helps to stabilize the negative charges on the phosphate groups of the ATP molecule, facilitating the enzymatic transfer of a phosphoryl group. news-medical.netwikipedia.org

Enzymes such as kinases, which catalyze phosphorylation reactions, almost universally require magnesium as a cofactor to function correctly. news-medical.netumbc.edu The magnesium-ATP complex is the true substrate for these enzymes. mdpi.comnews-medical.net For instance, the enzyme adenylate kinase, which is vital for producing ATP from two molecules of ADP, depends on magnesium to catalyze the reaction efficiently. news-medical.net The magnesium atom helps orient the ADP molecules into the correct configuration for the reaction to proceed at the necessary speed. news-medical.net Furthermore, ATP itself can act as a regulatory molecule, binding to magnesium channels like MgtE to modulate the influx of Mg²⁺, thereby linking cellular energy status directly to magnesium homeostasis. nih.gov

Influence on Cellular Ion Homeostasis The balance of ions, or electrolytes, is critical for cellular function, including maintaining osmotic pressure, pH, and the electrical gradients necessary for nerve and muscle function. wikipedia.org The kidneys are central to regulating the homeostasis of magnesium, phosphate, and other ions like calcium. researchgate.netnih.gov

The metabolism of magnesium and phosphate are intricately linked, although the precise mechanisms are complex and can be species-dependent. nih.gov A deficiency in magnesium can disrupt cellular ion balance, leading to increased cell permeability and altered intracellular concentrations of sodium, calcium, and potassium. nih.gov Magnesium itself is vital for the function of various ion channels and transporters. researchgate.net Phosphate is also a key component of cellular homeostasis, acting as a biological buffer and a crucial part of the molecules that make up DNA. clevelandclinic.org The regulation of these two ions is interconnected; for example, an excess of magnesium (hypermagnesemia) can lead to an excess of phosphate (hyperphosphatemia) by decreasing its excretion in the urine. nih.gov This delicate balance is essential, as disruptions can have significant physiological consequences. nih.gov

Genetic and Enzymatic Regulation of Related Metabolites

The production and breakdown of phosphoethanolamine are tightly controlled by specific enzymes. This regulation is a key part of the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylethanolamine (PE), a major phospholipid component of cell membranes. genecards.orgmdpi.com

Ethanolamine Kinases (ETNK1, ETNK2) and Phosphoethanolamine ProductionThe first step in the synthesis of PE via the Kennedy pathway is the phosphorylation of ethanolamine to produce phosphoethanolamine.mdpi.comThis reaction is catalyzed by the enzyme ethanolamine kinase (ETNK).umbc.eduuniprot.orgIn mammals, there are two main isoforms of this enzyme, ETNK1 and ETNK2.umbc.edu

ETNK1 is widely expressed and plays a significant role in PE synthesis. umbc.edu Somatic mutations in the ETNK1 gene have been identified in several myeloid malignancies and result in reduced enzymatic activity. nih.govnih.gov This impairment leads to a significant decrease in intracellular levels of phosphoethanolamine. nih.gov Reduced phosphoethanolamine concentration has been shown to cause mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage. nih.govnih.gov

ETNK2 is found primarily in the liver and reproductive tissues. umbc.eduresearchgate.net Studies have implicated ETNK2 in carcinogenesis, noting its role in cellular proliferation and resistance to apoptosis. researchgate.net

Phosphate Cytidylyltransferase 2, Ethanolamine (PCYT2) Function in CDP-Ethanolamine SynthesisFollowing its production by ETNK, phosphoethanolamine is converted into cytidine diphosphate-ethanolamine (CDP-ethanolamine). This is the second and rate-limiting step in the Kennedy pathway.mdpi.comuniprot.orguniprot.orgThe reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase, encoded by the PCYT2 gene.genecards.orgnih.gov

PCYT2 transfers a CTP molecule to phosphoethanolamine to form CDP-ethanolamine and pyrophosphate. mdpi.com This step is a critical regulatory point in the synthesis of PE. mdpi.com The expression of the PCYT2 gene can be responsive to the nutritional microenvironment of a cell. nih.gov A decrease in PCYT2 function can lead to the accumulation of its substrate, phosphoethanolamine, which has been observed to protect cancer cells under conditions of glutamine starvation. nih.gov

Interactive Data Table: Enzymes in Phosphoethanolamine Metabolism

| Enzyme | Gene | Function | Substrates | Products |

|---|---|---|---|---|

| Ethanolamine Kinase 1 | ETNK1 | Phosphorylation | Ethanolamine, ATP | Phosphoethanolamine, ADP |

| Ethanolamine Kinase 2 | ETNK2 | Phosphorylation | Ethanolamine, ATP | Phosphoethanolamine, ADP |

| Ethanolamine-Phosphate Phospho-Lyase | ETNPPL | Degradation | Phosphoethanolamine, H₂O | Acetaldehyde, NH₄⁺, Phosphate |

| Phosphate Cytidylyltransferase 2, Ethanolamine | PCYT2 | CDP-Ethanolamine Synthesis | Phosphoethanolamine, CTP | CDP-Ethanolamine, Diphosphate (B83284) |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Phosphoethanolamine |

| Phosphorylcolamine |

| Magnesium |

| Phosphate |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (ADP) |

| Calcium |

| Sodium |

| Potassium |

| Ethanolamine |

| Acetaldehyde |

| Ammonia |

| Cytidine diphosphate-ethanolamine (CDP-ethanolamine) |

| Cytidine triphosphate (CTP) |

| Pyrophosphate |

Synthetic Methodologies and Precursor Chemistry

Strategies for Magnesium Phosphate (B84403) Synthesis

The synthesis of magnesium phosphates is heavily influenced by the chosen methodology, the nature of the chemical precursors, and subsequent processing steps. These factors dictate the composition, crystallinity, and morphology of the final product.

Gelation and Precipitation Methods

Chemical precipitation is a common and versatile method for synthesizing various magnesium phosphate compounds. chalcogen.ro This technique involves the reaction of soluble magnesium and phosphate precursors in an aqueous solution, leading to the formation of an insoluble magnesium phosphate product that precipitates out. The process allows for the synthesis of different magnesium phosphate hydrates, such as newberyite (MgHPO₄·3H₂O) and struvite (MgNH₄PO₄·6H₂O). researchgate.net The specific crystalline or amorphous phases that form are highly dependent on the pH, temperature, and concentration of the reactant solutions. researchgate.net

Gelation is another approach where a gel-like suspension is formed, which then serves as a precursor to the final magnesium phosphate material. researchgate.netgoogle.com For instance, nano-sized magnesium phosphates can be prepared by allowing a reaction solution of magnesium chloride (MgCl₂·6H₂O) and a phosphate source to stand under static conditions, resulting in precipitates that are then collected and dried. chalcogen.ro The properties of materials produced by these methods can be tailored by controlling the reaction environment.

Role of Reactant Stoichiometry and Precursor Selection

The stoichiometry of the reactants, specifically the molar ratio of magnesium to phosphorus (Mg/P), is a critical factor that governs the identity of the synthesized magnesium phosphate. researchgate.netjst.go.jp By adjusting this ratio, different products can be selectively formed. For example, studies have shown that varying the Mg/P ratio can lead to the synthesis of either magnesium pyrophosphate or magnesium orthophosphate. jst.go.jp

The choice of starting materials also plays a pivotal role. A variety of magnesium sources, such as magnesium chloride (MgCl₂), magnesium sulfate (MgSO₄), and magnesium nitrate (Mg(NO₃)₂), can be used. researchgate.net Similarly, different phosphate precursors, including phosphoric acid (H₃PO₄) and various phosphate salts like potassium dihydrogen phosphate (KH₂PO₄), influence the final product's structure and composition. chalcogen.roresearchgate.netcas.cz For instance, the reaction of rock phosphate with a fused mixture of anhydrous magnesium chloride and an alkali metal chloride demonstrates how precursor selection can be used to drive the stoichiometric replacement of calcium by magnesium to form magnesium phosphate. google.com

Table 1: Influence of Precursors and Stoichiometry on Magnesium Phosphate Synthesis

| Magnesium Precursor | Phosphorus Precursor | Mg/P Ratio | Resulting Compound Type |

|---|---|---|---|

| MgCl₂·6H₂O | K₂HPO₄ | 1:1 | MgHPO₄·3H₂O (nano) chalcogen.ro |

| MgCl₂·6H₂O | K₃PO₄ | 3:2 | Mg₃(PO₄)₂·5H₂O (nano) chalcogen.ro |

| MgSO₄·7H₂O | (NH₄)₂HPO₄ | - | NH₄MgPO₄·H₂O (Dittmarite) researchgate.net |

Impact of Thermal Processing on Material Phases

Thermal treatment, or calcination, is a crucial post-synthesis step that significantly alters the phase and structure of magnesium phosphate materials. Hydrated magnesium phosphates, when subjected to high temperatures, undergo dehydration and transform into different anhydrous phases. researchgate.net The final product depends on both the temperature and the composition of the initial hydrated compound. researchgate.netjst.go.jp

For example, calcination of MgHPO₄·3H₂O, NH₄MgPO₄·H₂O, and NH₄MgPO₄·6H₂O at 850 °C for six hours results in their conversion to magnesium pyrophosphate (α-Mg₂P₂O₇). researchgate.netjst.go.jp In contrast, when trimagnesium phosphate hydrate (Mg₃(PO₄)₂·22H₂O) is subjected to the same thermal treatment, it converts to magnesium orthophosphate (Mg₃(PO₄)₂). researchgate.netjst.go.jp The kinetics of these thermal transformations, including the dehydration steps, can be studied using techniques like thermogravimetry to understand the reaction mechanisms. researchgate.net The calcination temperature also heavily influences the reactivity of precursors like magnesium oxide (MgO) used in the synthesis of magnesium phosphate cements, thereby affecting the final properties of the cement. cas.czscientific.net

Table 2: Effect of Calcination on Magnesium Phosphate Precursors

| Starting Material (Hydrated) | Calcination Temperature | Resulting Phase (Anhydrous) |

|---|---|---|

| MgHPO₄·3H₂O | 850 °C | α-Mg₂P₂O₇ (pyrophosphate) researchgate.netjst.go.jp |

| NH₄MgPO₄·H₂O | 850 °C | α-Mg₂P₂O₇ (pyrophosphate) researchgate.netjst.go.jp |

| Mg₃(PO₄)₂·22H₂O | 850 °C | Mg₃(PO₄)₂ (orthophosphate) researchgate.netjst.go.jp |

Advanced Approaches for Related Magnesium-Phosphorus Compounds

Beyond traditional methods, advanced synthetic techniques are being employed to create novel magnesium-phosphorus compounds with controlled morphologies and enhanced properties, particularly at the nanoscale.

Microwave-Assisted Synthesis of Nano-Phosphates

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanostructured materials. mdpi.com This technique utilizes microwave radiation to achieve uniform and efficient heating, which can accelerate reaction rates and improve the homogeneity of the resulting nanoparticles. mdpi.comnih.gov While much of the research has focused on calcium phosphates, the methodology is applicable to other metal phosphates, including those containing magnesium. nih.gov

In a typical microwave-assisted process, aqueous solutions of precursors are irradiated in a microwave oven for a short duration, often just a few minutes. cambridge.org This can lead to the formation of various nano-phosphate structures, such as nanowhiskers and nanoparticles. nih.govcambridge.org The pH of the initial solution plays a significant role in controlling the phase and morphology of the synthesized nano-phosphates. mdpi.com For example, studies on calcium phosphates have shown that acidic conditions can yield nanosheet assemblies, while neutral or alkaline conditions produce nanorods. mdpi.com This method has been used to produce magnesium-substituted nano-structured β-tricalcium phosphate, demonstrating its utility for creating magnesium-containing nano-phosphates. nih.gov

Preparation of Magnesium Phosphorous Trichalcogenides

Magnesium phosphorous trichalcogenides (MgPX₃, where X is a chalcogen like sulfur or selenium) are two-dimensional (2D) layered materials with potential applications in optoelectronics and photoelectrocatalysis. nih.govresearchgate.net The synthesis of these compounds can be achieved through methods such as chemical vapor transport (CVT). acs.org

In a typical CVT synthesis, stoichiometric amounts of the elemental constituents—magnesium (Mg), phosphorus (P), and a chalcogen (S or Se)—are sealed in a fused silica ampoule. acs.org The ampoule is then heated in a two-zone furnace, creating a temperature gradient that facilitates the vaporization of the reactants and the subsequent deposition and growth of MgPX₃ crystals in a cooler zone. nih.govresearchgate.netacs.org This method allows for the growth of bulk crystals, which can then be exfoliated to obtain 2D nanosheets. researchgate.net The resulting materials, such as MgPS₃ and MgPSe₃, exhibit distinct properties based on the chalcogen element used. nih.govresearchgate.net

Advanced Analytical and Characterization Techniques

Spectroscopic and Diffraction-Based Characterization

Spectroscopic and diffraction techniques are fundamental in elucidating the atomic and molecular structure of phosphorylcolamine magnesium.

X-ray diffraction (XRD) analysis confirms the crystalline nature of this compound. smolecule.com The resulting diffraction pattern displays a series of sharp peaks, which is a hallmark of a well-ordered crystalline lattice. smolecule.com For a synthesized this compound salt, the most prominent peaks have been observed at 2θ values of 10.2°, 15.5°, 20.8°, and 25.3°. smolecule.com

In the case of the hydrated form, Mg(2-AEPH)₂·8H₂O, laboratory powder X-ray diffraction (PXRD) patterns show primary reflections at 2θ = 13.8°, 18.6°, 24.1°, and 27.3°. These experimental patterns align with simulations derived from single-crystal models, providing a fingerprint for this specific hydrate. Further studies on a different hydrated form, [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O, have identified an orthorhombic crystal system. Thermal dehydration of Mg(2-AEPH)₂·8H₂O at 120 °C leads to an amorphous phase, characterized by a broad halo around 2θ ≈ 22°, indicating a loss of long-range order. However, local magnesium-phosphate connectivity is retained.

| Compound Form | XRD Peak Positions (2θ) | Crystal System |

| This compound salt | 10.2°, 15.5°, 20.8°, 25.3° | Crystalline |

| Mg(2-AEPH)₂·8H₂O | 13.8°, 18.6°, 24.1°, 27.3° | Monoclinic |

| [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O | Not specified | Orthorhombic |

Infrared (IR) and Raman spectroscopy are powerful tools for probing the molecular vibrations within this compound, confirming its structural integrity and the coordination of the magnesium ion.

The IR spectrum of a synthesized this compound salt exhibits several characteristic absorption bands. smolecule.com A broad band observed in the 3400-3200 cm⁻¹ region is indicative of O-H and N-H stretching vibrations. smolecule.com The asymmetric and symmetric stretching of C-H bonds are identified by bands at 2920 cm⁻¹ and 2850 cm⁻¹, respectively. smolecule.com A strong absorption at 1080 cm⁻¹ is assigned to the P-O stretching vibration, while the band at 970 cm⁻¹ corresponds to P-O-C stretching. smolecule.com Downshifts of approximately 10–20 cm⁻¹ in the asymmetric and symmetric phosphate (B84403) stretching frequencies confirm the inner-sphere coordination of the phosphate group to the magnesium ion.

Raman spectroscopy provides complementary information. The spectra show analogous shifts to those seen in IR, with the addition of new modes, such as a skeletal vibration at 442 cm⁻¹ attributed to the Mg-O bond.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H and N-H stretch | 3400-3200 | Not specified |

| Asymmetric C-H stretch | 2920 | Not specified |

| Symmetric C-H stretch | 2850 | Not specified |

| P-O stretch | 1080 | Not specified |

| P-O-C stretch | 970 | Not specified |

| Mg-O skeletal vibration | Not specified | 442 |

Thermal Analysis for Material Transformation

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition profile of this compound.

The TGA curve for a synthesized this compound salt reveals a multi-stage weight loss process. smolecule.com The initial stage, occurring between 50 °C and 150 °C, is associated with the loss of water molecules (dehydration). smolecule.com A second stage of weight loss is observed from 200 °C to 400 °C, which is attributed to the decomposition of the organic portion of the molecule. smolecule.com The final stage, above 400 °C, results in the formation of a stable magnesium phosphate residue. smolecule.com Thermal stability studies on magnesium phosphate compounds indicate that dehydration can begin at approximately 125 °C.

The DTA curve complements the TGA data by identifying the thermal events as either endothermic or exothermic. smolecule.com An endothermic peak is observed around 100 °C, corresponding to the dehydration process. smolecule.com An exothermic peak at approximately 350 °C signifies the decomposition of the organic component of the molecule. smolecule.com

| Temperature Range | TGA Event | DTA Event |

| 50 °C - 150 °C | Loss of water molecules | Endothermic peak (~100 °C) |

| 200 °C - 400 °C | Decomposition of organic moiety | Exothermic peak (~350 °C) |

| > 400 °C | Formation of stable magnesium phosphate residue | Not specified |

Mass Spectrometry and Chromatographic Profiling

Mass spectrometry and chromatographic techniques are utilized to confirm the molecular identity and assess the purity of this compound.

Mass spectrometric analysis of the synthesized salt shows a molecular ion peak that corresponds to the expected molecular weight, thereby confirming its identity. smolecule.com High-resolution mass spectrometry, specifically using electrospray ionization, provides further structural corroboration. Tandem mass spectrometry (MS/MS) of the m/z 163 ion shows sequential losses of water (18 Da) and an ethylamine (B1201723) fragment (43 Da), resulting in a core MgPO₃⁺ fragment at m/z 102.9, which supports the direct coordination of the phosphate group to the magnesium ion.

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to determine the purity of the synthesized compound. smolecule.com A single major peak in the HPLC chromatogram indicates a high degree of purity. smolecule.com

| Technique | Observation | Interpretation |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | Confirms the identity of the compound |

| High-Resolution Mass Spectrometry (ESI) | m/z (obs.) 163.0014 [M+H]⁺; m/z (calc.) 163.0011 | Corroborates molecular formula |

| MS/MS of m/z 163 | Sequential losses of 18 Da and 43 Da, yielding MgPO₃⁺ at m/z 102.9 | Confirms direct Mg²⁺-phosphate coordination |

| High-Performance Liquid Chromatography (HPLC) | A single major peak | Indicates high purity of the compound |

Innovative Sensor and Imaging Technologies for Magnesium and Phosphate Ions

Recent advancements in sensor and imaging technologies have provided novel platforms for the detection and spatial mapping of the constituent ions of "this compound." These innovative approaches offer advantages in terms of portability, miniaturization, and in-situ analysis.

Paper-based analytical devices (μPADs) have emerged as a low-cost, portable, and user-friendly platform for a variety of bioanalytical applications, including the detection of magnesium and phosphate ions. nih.govacs.org These devices utilize the principles of microfluidics, where small volumes of liquid are transported through paper channels via capillary action. acs.org

For the detection of magnesium, μPADs have been developed based on colorimetric reactions. nih.govnih.gov For instance, the reaction between eriochrome cyanine (B1664457) and magnesium produces a distinct color change, the intensity of which can be quantified using a simple digital scanner or a smartphone camera. nih.govnih.gov Similarly, paper-based sensors for phosphate often rely on the formation of a colored complex, such as phosphoantimonylmolybdenum blue, providing a visual and quantifiable readout. nih.govresearchgate.net The development of a multiplexed μPAD capable of simultaneously detecting both magnesium and phosphate could provide a rapid and convenient tool for the analysis of "this compound" in various samples.

| Analyte | Detection Principle | Reported Limit of Detection (LOD) |

| Magnesium | Colorimetric reaction with eriochrome cyanine | 62 μM nih.govnih.gov |

| Phosphate | Formation of phosphoantimonylmolybdenum blue complex | 0.2-10 mg L⁻¹ working range nih.gov |

Microfluidic platforms, or "lab-on-a-chip" systems, offer a miniaturized and automated approach to chemical analysis. nih.gov These devices integrate various laboratory functions, such as sample handling, mixing, reaction, and detection, onto a single chip. nih.gov Microfluidic systems have been successfully developed for the sensitive and selective detection of both magnesium and phosphate ions.

For magnesium detection, microfluidic devices can incorporate colorimetric or fluorometric assays, enabling the quantification of magnesium in small sample volumes. massbank.jp In the case of phosphate, microfluidic systems often employ the well-established molybdenum blue chemistry, with some platforms achieving detection limits in the nanomolar range. acs.org The advantages of microfluidic platforms include reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov

| Technology | Key Features | Application to "this compound" |

| Microfluidics | Miniaturization, automation, low sample/reagent consumption. | High-throughput analysis of magnesium and phosphate from small sample volumes. |

| Integrated Detection | On-chip colorimetric or fluorescence detection. | Sensitive and quantitative measurement of the ionic components. |

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and versatile analytical technique for elemental analysis and imaging. researchgate.net LIBS operates by focusing a high-energy laser pulse onto a sample, which creates a microplasma. creative-proteomics.com The light emitted from this plasma is then collected and analyzed to identify the elemental composition of the sample based on the characteristic spectral lines of each element. creative-proteomics.com

LIBS is particularly well-suited for the analysis of the elemental constituents of "this compound," namely magnesium (Mg) and phosphorus (P). The technique requires minimal sample preparation and can be used to analyze solids, liquids, and gases. researchgate.net LIBS has been successfully applied to the quantification of magnesium and phosphorus in various matrices, including fertilizers and geological samples. rsc.orgnih.gov Furthermore, by scanning the laser across a sample surface, LIBS can generate elemental maps, providing information on the spatial distribution of magnesium and phosphorus. researchgate.net This capability could be valuable for studying the uptake and localization of "this compound" in biological tissues.

| Element | LIBS Emission Wavelengths (nm) | Reported Limits of Detection (LOD) |

| Magnesium (Mg) | 279.5, 280.2, 285.2 | 5.4 mg/kg nih.gov |

| Phosphorus (P) | 213.6, 214.9, 253.5 | Varies with matrix rsc.org |

Theoretical Frameworks and Research Applications

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful lens to examine the intrinsic properties of Phosphorylcolamine magnesium at an atomic level. Through sophisticated modeling techniques, researchers can predict its structure, stability, and reactivity without the need for direct experimentation, providing a foundational understanding of its chemical nature.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules from first principles. While specific ab initio or DFT studies on the this compound complex are not prominent in published literature, the application of these methods can be clearly delineated based on extensive research on related magnesium-containing systems.

DFT calculations, for instance, have been successfully used to investigate the surface energies of magnesium metal researchgate.net, the interaction of magnesium ions with phosphorene as a potential battery material rsc.org, and the vibrational spectra of magnesium carbonate mdpi.com. These studies demonstrate the capability of DFT to model the strong ionic bonds magnesium forms and to predict thermodynamic and spectroscopic properties.

For this compound, DFT could be employed to:

Determine the optimal three-dimensional geometry of the complex, including bond lengths and angles between the magnesium ion and the phosphate (B84403) and amine groups of phosphorylcolamine.

Calculate the binding energy between Mg²⁺ and phosphorylcolamine to understand the stability of the complex.

Simulate vibrational frequencies (IR and Raman spectra) which can be used to identify the compound experimentally.

Map the electron density distribution to understand the nature of the chemical bonding, particularly the degree of covalent versus ionic character in the magnesium-oxygen and magnesium-nitrogen interactions.

The table below summarizes key parameters that would be the target of such DFT calculations.

| Calculated Property | Significance for this compound | Representative DFT Functional |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the complex. | B3LYP |

| Binding Energy (Mg²⁺-Ligand) | Quantifies the thermodynamic stability of the compound. | PBE0 |

| Vibrational Frequencies | Predicts IR and Raman spectra for experimental identification. | B3LYP |

| Natural Bond Orbital (NBO) Analysis | Elucidates charge distribution and the nature of the coordinate bonds. | M06-2X |

This table is illustrative of how DFT would be applied, based on common practices in computational chemistry.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular interactions, which is crucial for understanding how this compound behaves in a biological environment, such as in aqueous solution or near a cell membrane.

While direct MD simulations of this specific compound are not widely documented, extensive research exists on simulating Mg²⁺ ions and phosphorylated molecules. A key challenge in simulating Mg²⁺ is its high charge density, which results in a very stable, tightly bound first hydration shell of six water molecules nih.gov. Accurately modeling the exchange of these water molecules with other ligands, such as the phosphate group of phosphorylcolamine, requires carefully parameterized force fields nih.gov.

MD simulations could be applied to study:

Solvation Structure: To characterize the hydration shell of the complex and understand how it interacts with bulk water.

Interaction with Biomolecules: To simulate the binding of this compound to the active site of an enzyme or to the headgroups of a lipid bilayer. This can reveal specific interactions, such as hydrogen bonds and electrostatic contacts, that govern its biological activity.

Conformational Dynamics: To observe how the compound and its interacting partners (e.g., a protein) change shape over time, which is essential for function. Studies on Mg²⁺-DNA interactions have shown, for example, that the ion's binding can make the DNA duplex more rigid nih.gov.

The following table outlines typical parameters used in MD simulations involving magnesium ions.

| Parameter Type | Description | Common Force Fields |

| Lennard-Jones Parameters | Defines the non-bonded van der Waals interactions (size and attraction). | AMBER, CHARMM, GROMOS |

| Partial Atomic Charges | Represents the electrostatic distribution within the molecule. | AMBER, CHARMM, GROMOS |

| Bond/Angle/Dihedral Terms | Defines the bonded geometry and conformational flexibility of the ligand. | AMBER, CHARMM, GROMOS |

| Water Model | Describes the behavior of the solvent, crucial for accurate hydration. | TIP3P, SPC/E |

This table provides examples of parameters essential for conducting MD simulations of magnesium-containing systems.

Reaction Mechanism Elucidation

Computational chemistry is a vital tool for elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway.

The formation of this compound likely involves the coordination of a magnesium ion with the phosphorylcolamine molecule. A plausible synthetic route is the reaction between a magnesium salt (e.g., MgCl₂) and phosphorylcolamine in a suitable solvent. Computational methods, particularly DFT, could be used to investigate this process by:

Modeling the reactants, including the solvated Mg²⁺ ion and the phosphorylcolamine molecule.

Searching for the transition state structure for the coordination reaction.

Calculating the activation energy barrier, which determines the reaction rate.

Identifying any stable intermediates along the reaction coordinate.

This type of analysis has been performed for complex magnesium-containing reactions, including the formation of magnesium silicate (B1173343) monomers nih.gov. Such studies provide a detailed, molecular-level understanding of how bonds are formed and broken, offering insights that can be used to optimize synthetic procedures.

Systems Biology and Network Analysis

Systems biology aims to understand the larger picture of how molecules interact to create complex cellular functions. By analyzing biological networks, it is possible to contextualize the role of a single compound like this compound within the intricate web of cellular processes.

Integration of Omics Data for Pathway Mapping

Phosphorylcolamine, known biochemically as phosphoethanolamine, is a critical intermediate in the Kennedy pathway, the primary route for the synthesis of phosphatidylethanolamine (B1630911) (PE) in mammalian cells nih.govnih.gov. PE is the second most abundant phospholipid in cellular membranes and is vital for membrane structure and function nih.gov.

The integration of various "omics" technologies can create a comprehensive map of this pathway and elucidate the role of magnesium within it.

Metabolomics: Can directly measure the cellular concentrations of phosphoethanolamine and other related metabolites, providing a snapshot of the pathway's activity. Lower levels of phosphoethanolamine have been noted in the midbrain of early-stage Parkinson's disease patients nih.gov.

Transcriptomics: Measures the mRNA expression levels of the genes encoding the enzymes in the Kennedy pathway. For example, it can quantify the expression of PCYT2, which codes for the rate-limiting enzyme that consumes phosphoethanolamine nih.gov.

Proteomics: Measures the abundance of the actual enzymes, providing a more direct look at the machinery of the pathway.

Genomics: Can identify mutations in the genes of the pathway that may affect its function.

Crucially, some enzymes in phospholipid synthesis pathways are known to require magnesium or manganese ions as cofactors . By integrating omics data from cells cultured in varying magnesium concentrations, researchers could map how magnesium availability influences the flow (flux) through the Kennedy pathway, thereby connecting the ion directly to the metabolism of phosphorylcolamine.

| Omics Technology | Analyte Measured | Application to this compound Pathway |

| Metabolomics | Small molecules (e.g., phosphoethanolamine) | Quantify pathway intermediates under different magnesium conditions. |

| Transcriptomics | mRNA transcripts (e.g., PCYT2 mRNA) | Determine if magnesium levels regulate the expression of key pathway genes. |

| Proteomics | Proteins (e.g., CTP:phosphoethanolamine cytidylyltransferase) | Measure the abundance of pathway enzymes in response to magnesium availability. |

Perturbation Analysis in Cellular Systems

Perturbation analysis is a cornerstone of systems biology, where a system is deliberately disturbed to observe its response, thereby revealing its internal connections and regulatory mechanisms. Cellular systems can be perturbed genetically (e.g., gene knockout) or chemically (e.g., adding an inhibitor or nutrient).

In the context of this compound, perturbation analysis could be applied in several ways:

Magnesium as a Perturbation: Altering the extracellular magnesium concentration serves as a direct perturbation. Studies have shown that magnesium depletion can significantly impact cellular processes and proliferation researchgate.net. By applying this perturbation and using omics technologies to monitor the response, one could identify all the pathways that are sensitive to magnesium levels, including the phosphoethanolamine pathway.

Pathway Inhibition as a Perturbation: The Kennedy pathway can be chemically perturbed. For example, the antihistamine drug meclizine (B1204245) has been shown to inhibit the PCYT2 enzyme, leading to a buildup of phosphoethanolamine and inhibition of mitochondrial respiration nih.gov. Studying the global cellular changes after such a targeted perturbation can reveal the downstream consequences of disrupting this specific metabolic node.

Computational tools like the Compositional Perturbation Autoencoder (CPA) are being developed to model and predict the transcriptomic responses of single cells to such chemical and genetic perturbations nih.gov. By training such models on data where magnesium levels or pathway inhibitors are used as perturbations, it would be possible to predict in silico how cells might respond to the introduction of this compound itself, generating new hypotheses for experimental validation.

Material Science Research Applications

The unique combination of magnesium and a phosphorylcolamine moiety in a single molecule suggests a range of potential applications in material science. The reactivity of the phosphate group, coupled with the electrochemical properties of magnesium, opens avenues for exploration in catalysis, energy conversion, and the development of advanced biomaterials.

While direct research into the catalytic properties of this compound is not extensively documented, the known catalytic activities of its constituent parts—magnesium ions and organophosphates—provide a strong theoretical basis for its potential in this area. Magnesium ions are well-established cofactors for a vast number of enzymes, where they play a crucial role in facilitating reactions, often by stabilizing transition states or activating substrates. In synthetic chemistry, magnesium complexes are utilized in a variety of catalytic processes.

The organophosphate component of the molecule also suggests catalytic potential. For instance, organophosphate hydrolases are enzymes that catalyze the breakdown of organophosphorus compounds. The phosphorylcolamine moiety could potentially mimic substrates or intermediates in such reactions, or the compound itself could be engineered to have catalytic activity. The synergy between the magnesium center and the phosphate group could lead to novel catalytic activities, particularly in reactions involving phosphorylation or hydrolysis.

Table 1: Potential Catalytic Applications of this compound

| Application Area | Potential Catalytic Role |

|---|---|

| Biocatalysis | As a cofactor mimic or in the development of artificial enzymes. |

| Organic Synthesis | As a catalyst in phosphorylation, hydrolysis, or condensation reactions. |

| Environmental Remediation | In the degradation of organophosphate-based pesticides and nerve agents. |

Magnesium-based materials have shown promise in the field of photoelectrocatalysis and energy conversion. For example, magnesium silicate modified with cationic chlorin (B1196114) e6 derivatives has been shown to exhibit photochemical activity. researchgate.net Furthermore, magnesium cement-based photocatalytic materials have been prepared and have demonstrated the ability to degrade pollutants under ultraviolet light. mdpi.com These findings suggest that incorporating magnesium into a molecular structure, such as in this compound, could yield materials with interesting photoelectrocatalytic properties.

One of the most promising areas of application for this compound is in the development of bio-integrated materials, particularly for bone regeneration. It is well-established that magnesium and its alloys are biodegradable and have mechanical properties similar to natural bone, making them excellent candidates for orthopedic implants. ru.nl Moreover, magnesium ions have been shown to stimulate the proliferation of osteoblasts, the cells responsible for bone formation.

The phosphorylcolamine part of the molecule is also highly relevant to bone regeneration. Phosphorous-containing polymers have been found to enhance osteoblastic differentiation and proliferation, and to facilitate mineralization. nih.gov Molecules similar to phosphorylcolamine, such as phosphoserine, have been shown to improve the physical and biological properties of bone cements. nih.gov Phosphoserine can promote osteoblast proliferation and differentiation and plays a role in the interaction between the organic and inorganic components of the bone matrix. nih.gov The combination of magnesium and phosphorylcolamine in a single compound could therefore offer a synergistic effect, providing both the bioactive mineral and the organic phosphate component necessary for efficient bone healing and regeneration.

Table 2: Components of this compound in Bone Regeneration

| Component | Role in Bone Regeneration |

|---|---|

| Magnesium | Stimulates osteoblast proliferation; biodegradable with bone-like mechanical properties. |

| Phosphorylcolamine | Provides a source of phosphate for mineralization; potential to enhance osteoblast differentiation and attachment. |

Fundamental Biological Research Models

In addition to its potential in material science, this compound can serve as a valuable tool in fundamental biological research. By providing a bioavailable source of both magnesium and phosphorylcolamine, it can be used to investigate the roles of these components in various cellular processes.

Magnesium is an essential cation for a multitude of cellular functions, including DNA and protein synthesis, and its intracellular concentration is tightly linked to cell proliferation. imrpress.com Studies have shown that magnesium deprivation can inhibit cell growth, while supplementation can stimulate it. imrpress.com Phosphorylcolamine, as a precursor to phospholipids (B1166683), is a key component of cell membranes and is involved in cellular signaling pathways.

Using this compound in in vitro studies allows researchers to dissect the specific effects of both magnesium and phosphorylcolamine on cellular function and survival. For example, it can be used to investigate how these components influence cell cycle progression, apoptosis, and cellular metabolism. Such studies can provide valuable insights into the fundamental mechanisms that govern cell life and death.

Immortalized cell lines and primary cells are indispensable tools in biomedical research. Immortalized cell lines, which can proliferate indefinitely in vitro, provide a consistent and reproducible system for studying cellular processes. frontiersin.org Primary cells, which are isolated directly from tissues, offer a model that more closely resembles the in vivo environment.

This compound can be used in studies with both types of cells to investigate a wide range of biological questions. For instance, in immortalized neuronal cell lines like the HT22 cell line, it could be used to study the role of magnesium and phosphorylcolamine in neuronal survival and neuroprotection. cytion.com In osteosarcoma cell lines such as SaOS-2, it could be used to investigate the effects on cancer cell proliferation and differentiation. nih.gov Studies using primary cells, such as osteoblasts or mesenchymal stem cells, could provide further insights into its potential for bone regeneration. The effects of extracellular magnesium concentrations have been shown to affect the differentiation of various cell types, and this compound would be a useful tool for such investigations. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Magnesium silicate |

| Chlorin e6 |

Emerging Research Directions and Unaddressed Questions

Elucidation of Novel Metabolic Intermediates and Pathways

Phosphorylcolamine, also known as phosphoethanolamine, is a critical intermediate in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in eukaryotic cell membranes. nih.govwsu.edu The primary route for its synthesis is the CDP-ethanolamine pathway, often referred to as the Kennedy pathway. nih.govnih.gov This metabolic sequence involves three key enzymatic steps:

Phosphorylation of Ethanolamine (B43304) : Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine.

Formation of CDP-Ethanolamine : CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of phosphoethanolamine with CTP to produce CDP-ethanolamine. This step is considered the rate-limiting step of the pathway. nih.gov

Synthesis of Phosphatidylethanolamine : Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase condenses CDP-ethanolamine with diacylglycerol (DAG) to yield PE. nih.gov

Magnesium's role in this process is fundamental. As a crucial cofactor for over 300 enzymes, magnesium is particularly vital in reactions involving phosphate (B84403) transfer. nih.gov It acts as a metallo-coenzyme in kinase reactions, including the initial phosphorylation of ethanolamine, which is an ATP-dependent process. nih.govnih.gov The interplay between magnesium availability and the efficiency of the Kennedy pathway presents a significant area for future research. While the core pathway is established, the specific regulatory effects of magnesium concentration on the kinetics of these enzymatic steps are not fully elucidated. Unaddressed questions include how cellular magnesium fluctuations impact the flux through the CDP-ethanolamine pathway and whether novel, magnesium-dependent regulatory proteins or alternative metabolic intermediates exist.

Future research must focus on tracing the metabolic fate of phosphorylcolamine under varying magnesium conditions to identify any previously unknown intermediates or shunted pathways that may become active during states of magnesium excess or deficiency.

Rational Design of Magnesium-Phosphate Hybrid Materials

The field of biomaterials is increasingly focused on the "rational design" of materials that are not only biocompatible but also bioactive, promoting specific cellular responses. Magnesium-phosphate hybrid materials are at the forefront of this research, particularly for bone regeneration applications. These materials, often in the form of cements, are prized for their biocompatibility, osteoconductivity, and, notably, their resorbability, which can be tailored to match the rate of new bone formation. nih.gov

Recent studies have demonstrated that the degradation speed of magnesium phosphate cements (MPCs) can be precisely controlled by altering their composition. For instance, decreasing the powder-to-liquid ratio can increase the content of highly soluble phases like struvite (MgNH₄PO₄·6H₂O) and K-struvite (MgKPO₄·6H₂O), leading to faster material degradation and quicker bone ingrowth. nih.gov The introduction of different ions, such as potassium, has been shown to significantly accelerate the degradation rate compared to traditional struvite cements. nih.gov

Another frontier is the development of inorganic-organic hybrid nanoparticles. For example, magnesium-substituted amorphous calcium phosphate clusters have been combined with polyacrylic acid (PAA) molecules to create hybrid nanoparticles with enhanced thermal stability and pH-responsive characteristics. nih.gov This rational design approach allows for the creation of "smart" materials that can be digested under specific physiological conditions, such as the acidic environment of cell lysosomes. nih.gov

Future research will likely focus on creating more complex, multi-functional hybrid materials. This could involve incorporating other bioactive ions or therapeutic agents into the magnesium-phosphate matrix and designing hierarchical structures that mimic the complexity of natural bone tissue.

| Material Type | Key Components | Design Goal | Observed Outcome | Reference |

|---|---|---|---|---|

| Magnesium Phosphate Cement (MPC) | Struvite (MgNH₄PO₄·6H₂O) | Controlled degradation for bone regeneration | Continuous degradation with simultaneous new bone formation. | nih.gov |

| K-Struvite Cement | K-Struvite (MgKPO₄·6H₂O) | Accelerated degradation speed | Significantly higher degradation speed compared to struvite cement; 63% degraded after 4 months in sheep models. | nih.gov |

| Mg-ACP/PAA Hybrid Nanoparticles | Mg-substituted Amorphous Calcium Phosphate, Polyacrylic Acid (PAA) | Improved thermal stability and pH-responsiveness | Enhanced thermal stability and efficient digestion under weakly acidic conditions (pH 5.0-5.5). | nih.gov |

Advancements in High-Throughput Analytical Methodologies

The comprehensive study of phosphorylcolamine magnesium and its related metabolic and signaling networks requires analytical methods that are both sensitive and capable of high-throughput analysis. Traditional analytical techniques often lack the speed for large-scale screening. Current advancements are moving towards miniaturized, automated systems for the rapid detection and quantification of organophosphates and related metabolites.

One promising direction is the adaptation of high-throughput screening (HTS) systems originally developed for other organophosphates. For instance, HTS systems based on fluorescence-responsive transcription activators have been used for the directed evolution of organophosphate-degrading enzymes. oup.comresearchgate.net Such a system could potentially be engineered to respond to phosphorylcolamine or its metabolites, enabling rapid screening of factors that influence its cellular concentration. Another approach involves enzyme inhibition-based biosensors coupled with chemiluminescence, which have been successfully implemented in 384- and 1536-well plate formats for the rapid screening of organophosphate residues in samples. mdpi.com

For direct quantification, chromatographic methods are evolving. High-performance liquid chromatography (HPLC) remains a cornerstone, with modern methods utilizing sensitive fluorescence derivatization techniques to detect low concentrations of phosphoethanolamine in biological samples like human plasma. nih.govjst.go.jp More advanced techniques couple HPLC with tandem mass spectrometry (e.g., HPLC-ICP-MS/MS), a powerful method for phosphorus speciation analysis that can distinguish the target compound from a complex pool of other phosphorus-containing metabolites in urine. acs.orgacs.org The development of ultra-performance liquid chromatography (UPLC) systems further accelerates separation times, allowing for the analysis of numerous samples in a fraction of the time required by conventional HPLC. nih.gov

The future of this field lies in integrating these advanced separation and detection technologies into fully automated, high-throughput platforms. This will be essential for large-scale metabolomic studies to understand the role of this compound in health and disease.

| Methodology | Principle | Application | Throughput Potential | Reference |

|---|---|---|---|---|

| HPLC with Fluorescence Derivatization | Pre-column derivatization (e.g., with AQC) followed by separation and fluorescence detection. | Quantification of phosphoethanolamine in plasma. | Moderate | nih.govjst.go.jp |

| HPLC-ICP-MS/MS | Element-selective detection of phosphorus after chromatographic separation. | Phosphorus speciation analysis; determination of phosphoethanolamine in urine. | Moderate | acs.orgacs.org |

| Enzyme Inhibition Chemiluminescence Assay | Inhibition of an enzyme (e.g., butyrylcholinesterase) by organophosphates, measured by a light-producing reaction. | Screening for organophosphate residues. | High (384/1536-well plates) | mdpi.com |

| UPLC-High Resolution Mass Spectrometry | Rapid separation followed by high-accuracy mass detection. | High-throughput determination of organophosphate metabolites in urine. | High | nih.gov |

Predictive Modeling of Biochemical Functions

Predictive modeling and computational biology are becoming indispensable tools for understanding complex biochemical systems. For this compound, these approaches can provide insights that are difficult to obtain through experimental methods alone. Modeling efforts can span multiple scales, from quantum mechanical simulations of enzymatic reactions to machine learning models that predict system-wide effects.

Enzyme and Cofactor Modeling : The biochemical function of this compound is intrinsically linked to magnesium-dependent enzymes. Computational enzyme modeling, using methods like quantum mechanics/molecular mechanics (QM/MM), can elucidate the precise mechanism of reactions such as the phosphorylation of ethanolamine. acs.orgnih.gov Furthermore, developing accurate force fields for magnesium ions is critical for molecular dynamics simulations. Recent work has focused on optimizing magnesium force field parameters to correctly reproduce experimental properties like solvation free energy, ion-binding affinity to phosphate groups, and water exchange rates, which are crucial for simulating its role in biomolecular systems. nih.govacs.org

Modeling Membrane Interactions : As a precursor to a major membrane component, the interaction of phosphorylcolamine with lipid bilayers is of significant interest. Molecular dynamics simulations are widely used to study the behavior of phospholipids (B1166683) and the effects of different molecules on membrane properties. nih.govmdpi.com Predictive models, including those based on density functional theory, can calculate properties like lipophilicity for organophosphate molecules, which helps in predicting their ability to interact with and cross cell membranes. mdpi.comresearchgate.net

Machine Learning Approaches : Machine learning offers a powerful, data-driven approach to predict the biological effects of compounds. For instance, machine learning models have been developed to predict whether a given molecule will induce phospholipidosis, an adverse effect characterized by the excess accumulation of phospholipids. acs.orgnih.gov Similar models could be trained to predict the biochemical functions or potential toxicity of phosphorylcolamine and related organophosphate metabolites based on their structural features. These in silico models can be used for early-stage screening and hypothesis generation, guiding future experimental research. acs.org

The integration of these multi-scale modeling techniques holds the key to building a comprehensive, predictive understanding of the biochemical roles of this compound, from its function as an enzyme cofactor to its ultimate incorporation into cellular membranes.

Q & A

Basic Research Questions

Q. What standard analytical methods are validated for quantifying phosphorylcolamine magnesium in biological matrices?

- Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) for magnesium quantification, paired with high-performance liquid chromatography (HPLC) to isolate phosphorylcolamine complexes. Validate accuracy via spike-and-recovery experiments in representative matrices (e.g., serum, cell lysates) . For phosphorous analysis, UV-Vis spectrophotometry with molybdate-based assays is recommended, ensuring pH control to avoid interference from competing ions .

Q. What safety protocols are critical when synthesizing or handling this compound?

- Guidelines : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood to mitigate inhalation risks. Post-experiment, segregate acidic or alkaline waste containing magnesium-phosphate derivatives and coordinate with certified waste management services for neutralization and disposal .

Q. What is the biochemical rationale for studying magnesium in phosphorylated amine complexes?

- Mechanistic Insight : Magnesium stabilizes phosphate groups in phosphorylcolamine via ionic interactions, facilitating its role in ATP-dependent enzymatic processes and membrane phospholipid synthesis. Clinical studies link magnesium deficiency to impaired phosphorylation kinetics in metabolic pathways .

Advanced Research Questions

Q. How can synthesis parameters for this compound be optimized to enhance chelation efficiency?

- Experimental Design : Vary pH (6.5–8.5), temperature (25–45°C), and molar ratios of magnesium to phosphorylated precursors during synthesis. Monitor chelation efficiency using Fourier-transform infrared spectroscopy (FTIR) to track shifts in P=O and Mg-O vibrational bands. Compare yields against thermodynamic models of ligand-metal binding .

Q. How should researchers address discrepancies in magnesium concentration data from different analytical techniques?

- Data Contradiction Analysis : Cross-validate results between atomic absorption spectroscopy (AAS) and ICP-MS. For example, if AAS reports lower magnesium levels in phosphorylcolamine complexes than ICP-MS, assess matrix effects (e.g., organic solvents interfering with AAS nebulization) and recalibrate using matrix-matched standards .

Q. What in vitro models are suitable for studying this compound’s interaction with cellular membranes?

- Model Systems : Use liposome-based assays with phosphatidylcholine bilayers (mimicking eukaryotic membranes) and measure magnesium-phosphate incorporation via fluorescence quenching of membrane-bound probes. Compare results with computational simulations of ion diffusion rates across lipid layers .

Q. How does this compound’s stability vary under physiological vs. experimental storage conditions?

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor decomposition products (e.g., free magnesium ions, inorganic phosphates) using ion chromatography. For physiological relevance, simulate gastric pH (1.2–3.5) and intestinal fluid (pH 6.8) to assess bioavailability .

Methodological Considerations

- Assay Validation : Include internal controls (e.g., magnesium-free blanks) in all experiments to rule out environmental contamination. For cell-based studies, normalize magnesium uptake data to total protein content or cell count .

- Data Interpretation : When comparing magnesium bioavailability across studies, account for differences in ligand binding affinities (e.g., phosphorylcolamine vs. citrate or oxide forms) using ligand-specific correction factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.